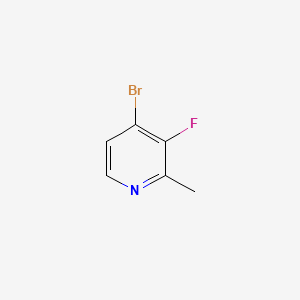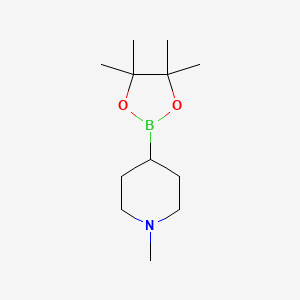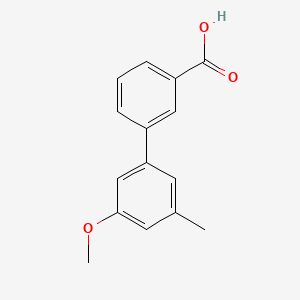
4-Brom-3-fluor-2-methylpyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-fluoro-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of 4-Bromo-3-fluoro-2-methylpyridine involves several steps. One method uses a mixed solvent of water/1,4-dioxane (5:1) to explore the effects of bases and catalysts on the Suzuki coupling reaction under microwave (120 °C). The results showed that the combination of K2CO3 and Pd (dppf) Cl2 is the optimal condition .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-fluoro-2-methylpyridine is C6H5BrFN . The IUPAC name is 4-bromo-3-fluoro-2-methylpyridine . The InChI is InChI=1S/C6H5BrFN/c1-4-6 (8)5 (7)2-3-9-4/h2-3H,1H3 .Chemical Reactions Analysis
4-Bromo-3-fluoro-2-methylpyridine can undergo various chemical reactions. For instance, it can be used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical and Chemical Properties Analysis
The molecular weight of 4-Bromo-3-fluoro-2-methylpyridine is 190.01 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 .Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Pyridinen
Fluorierte Pyridine, einschließlich 4-Brom-3-fluor-2-methylpyridin, werden bei der Synthese verschiedener organischer Verbindungen verwendet. Sie weisen interessante und ungewöhnliche physikalische, chemische und biologische Eigenschaften aufgrund des Vorhandenseins starker elektronenziehender Substituenten im aromatischen Ring auf .
Herstellung von Kronenether-Bipyridinen und Viologen
this compound wird als Ausgangsmaterial bei der Herstellung von Kronenether-Bipyridinen und Viologen verwendet. Diese Verbindungen werden durch reduktive Kupplung mit Natrium oder Nickel, Oxidation der Seitenkette und Veresterung hergestellt .
3. Synthese von Verbindungen mit herbizider Aktivität Methoden mit hoher Ausbeute für die Herstellung von substituierten 3-Fluorpyridinen, bei denen this compound verwendet wird, wurden bei der Synthese von Verbindungen mit herbizider Aktivität eingesetzt .
4. Synthese von F 18-substituierten Pyridinen Methoden zur Synthese von F 18-substituierten Pyridinen für die lokale Strahlentherapie von Krebs und anderen biologisch aktiven Verbindungen werden ebenfalls vorgestellt .
Synthese von fluorhaltigen Pharmazeutika
Etwa 10 % des Gesamtumsatzes von Pharmazeutika, die derzeit zur medizinischen Behandlung eingesetzt werden, entfallen auf Arzneimittel, die ein Fluoratom enthalten. Die Synthese dieser Pharmazeutika beinhaltet häufig die Verwendung von fluorierten Pyridinen .
Synthese von fluorhaltigen Agrochemikalien
Auf der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten physikalischen, biologischen und umweltbezogenen Eigenschaften ist eine der allgemein nützlichsten chemischen Modifikationen die Einführung von Fluoratomen in Leitstrukturen. Fluorhaltige Substituenten werden am häufigsten in carbocyclische aromatische Ringe eingebaut .
Synthese von Farbstoffen
this compound dient als wichtiger Rohstoff und Zwischenprodukt bei der Synthese von Farbstoffen .
Optimierte Synthese von Verbindung 3
this compound wurde bei der optimierten Synthese von Verbindung 3 verwendet, wodurch im Vergleich zur berichteten Synthese ausgehend von 2-Brom-4-methylpyridin mehr als achtmal höhere Ausbeuten erzielt wurden .
Safety and Hazards
Zukünftige Richtungen
4-Bromo-3-fluoro-2-methylpyridine serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes . Its future directions could involve its use in the synthesis of more complex compounds and in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
4-Bromo-3-fluoro-2-methylpyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues . This could suggest that 4-Bromo-3-fluoro-2-methylpyridine might interact with its targets in a unique way due to its fluorine component.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . This suggests that 4-Bromo-3-fluoro-2-methylpyridine could potentially influence a variety of biochemical pathways.
Pharmacokinetics
It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceuticals with improved physical, biological, and environmental properties . This suggests that the fluorine component of 4-Bromo-3-fluoro-2-methylpyridine could potentially impact its pharmacokinetic properties and bioavailability.
Result of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties , suggesting that 4-Bromo-3-fluoro-2-methylpyridine could have unique effects at the molecular and cellular level.
Action Environment
The presence of fluorine in the compound could potentially influence its stability and reactivity in different environments .
Eigenschaften
IUPAC Name |
4-bromo-3-fluoro-2-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCRCEBISJMOGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-78-6 |
Source


|
| Record name | 4-bromo-3-fluoro-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)








![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)
![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B597597.png)

